molecular formula C16H24N2O B13957858 3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol

3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol

Cat. No.: B13957858
M. Wt: 260.37 g/mol
InChI Key: ZFMFSJWWXHOGQW-UHFFFAOYSA-N
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Description

3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is an organic compound that features a benzylazetidine and cyclopropylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Benzylation: The azetidine ring can be benzylated using benzyl halides under basic conditions.

    Amination: Introduction of the cyclopropylamino group can be achieved through nucleophilic substitution reactions.

    Alcohol Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

    Substitution: The benzyl and cyclopropylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-2-ol: Similar structure with a different position of the hydroxyl group.

    3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)butan-1-ol: Similar structure with an extended carbon chain.

Uniqueness

The uniqueness of 3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol lies in its specific combination of functional groups and their positions, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

3-(1-benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol

InChI

InChI=1S/C16H24N2O/c19-9-8-16(17-15-6-7-15)14-11-18(12-14)10-13-4-2-1-3-5-13/h1-5,14-17,19H,6-12H2

InChI Key

ZFMFSJWWXHOGQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CCO)C2CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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